Technical Guide: Ethyl Acetoacetate-3,4-13C2 (CAS 89186-80-1)
Technical Guide: Ethyl Acetoacetate-3,4-13C2 (CAS 89186-80-1)
Content Type: Technical Reference & Application Guide Audience: Senior Scientists, Metabolic Engineers, and Medicinal Chemists
Executive Summary
Ethyl acetoacetate-3,4-13C2 (CAS 89186-80-1) is a site-specific stable isotope tracer where the terminal acetyl moiety (
This guide details the molecule's critical role in two primary domains:
-
Metabolic Flux Analysis (MFA): Specifically for resolving ketogenesis rates and acetyl-CoA pool turnover without the scrambling interference common in uniformly labeled tracers.
-
Structural Biology & Synthesis: As a "chassis" for incorporating stable isotope pairs into heterocycles (e.g., dihydropyrimidines) for NMR-based drug discovery.
Part 1: Chemical Identity & Isotopic Architecture
Molecular Specification
The utility of this isotopologue relies on the stability of the C3-C4 bond during initial handling, and its specific cleavage patterns in biological or synthetic systems.
| Parameter | Specification |
| Chemical Name | Ethyl acetoacetate-3,4- |
| CAS Number | 89186-80-1 |
| Linear Formula | |
| Molecular Weight | 132.13 g/mol (approx. +2 Da shift vs unlabeled) |
| Isotopic Purity | Typically |
| Chemical Purity | |
| Key Moiety | The Acetyl Group (Positions 3,[1][2][3][4][5][6][7][8][9][10][11] 4) is labeled.[6][8][10][11][12][13][14] |
The "Split-Signal" Advantage
In standard ethyl acetoacetate (EAA), the four-carbon backbone often behaves as two distinct two-carbon units.
-
Positions 3,4 (
C): Corresponds to the distal acetyl group. In biological beta-oxidation or thiolase activity, this unit is released as a distinct Acetyl-CoA molecule. -
Positions 1,2 (
C): Corresponds to the acetate unit attached to the ester.
Why this matters: If you use uniformly labeled EAA (
Part 2: Metabolic Flux Analysis (MFA) Applications[7][11][12][16]
Protocol: Tracing Ketogenesis and Acetyl-CoA Pools
A critical application of CAS 89186-80-1 is in the "Double-Tracer" method for estimating in vivo ketogenesis. EAA serves as a lipophilic precursor that rapidly hydrolyzes to acetoacetate (AcAc).
The Challenge: Acetoacetate is unstable and spontaneously decarboxylates to acetone.
The Solution: Use EAA-3,4-
Experimental Workflow
-
Precursor Delivery: Administer Ethyl acetoacetate-3,4-
C (via infusion or media supplementation). -
Hydrolysis: Esterases cleave the ethyl group, yielding Acetoacetate-3,4-
C . -
Mitochondrial Entry: The labeled AcAc enters the mitochondria.
-
Thiolase Cleavage (The Critical Step):
-
Reaction: Acetoacetyl-CoA + CoA
Acetyl-CoA (Labeled) + Acetyl-CoA (Unlabeled). -
Note: Because only C3 and C4 are labeled, only one of the two resulting Acetyl-CoA molecules carries the isotope tag. This 1:1 stoichiometry is self-validating for flux calculations.
-
Visualization: Metabolic Fate of EAA-3,4-13C2
The following diagram illustrates the differential fate of the labeled carbons versus the unlabeled carbons upon entering the TCA cycle interface.
Caption: Figure 1. Metabolic tracking of the C3-C4 acetyl unit. Note how the Thiolase reaction splits the molecule, generating a specific stoichiometric ratio of labeled to unlabeled Acetyl-CoA.
Analytical Detection (GC-MS/LC-MS)
When analyzing downstream metabolites (e.g., Citrate or Glutamate), look for the M+2 mass shift .
-
Citrate: Appearance of M+2 isotopologue indicates incorporation of one labeled acetyl-CoA unit.
-
Absence of M+1: High purity 3,4-
C prevents the "spectral noise" of M+1 singlets often seen with uniformly labeled glucose tracers.
Part 3: Synthetic Utility in Drug Discovery
In medicinal chemistry, CAS 89186-80-1 is the gold standard for synthesizing isotopically labeled heterocycles, particularly 1,4-dihydropyridines (calcium channel blockers like Nifedipine) and pyrazoles .
The Hantzsch Dihydropyridine Synthesis
This reaction condenses two equivalents of
Synthesis Protocol (Micro-Scale for Labeling)
-
Reagents:
-
Aldehyde (R-CHO): 1.0 eq
-
Ethyl Acetoacetate-3,4-
C : 2.0 eq -
Ammonium Acetate: 1.2 eq
-
Solvent: Ethanol (anhydrous)
-
-
Procedure:
-
Dissolve aldehyde and EAA-3,4-
C in ethanol. -
Add ammonium acetate.
-
Reflux for 2–4 hours (monitor by TLC).
-
Cool to precipitate the 1,4-dihydropyridine.
-
-
Result: The resulting scaffold will have
C labels at the C2 and C6 methyl positions and the C2/C6 ring carbons , depending on the mechanism of cyclization.
Visualization: Label Incorporation Logic
Caption: Figure 2. Retaining the isotopic signature in Hantzsch synthesis. The C3-C4 label of the starting material becomes the C2/C6 ring carbon and the attached methyl group in the final drug scaffold.
Part 4: Handling, Storage, & Quality Control
Stability & Storage
-
Volatility: Ethyl acetoacetate is a volatile liquid. Store in sealed ampoules or septum-capped vials to prevent isotopic dilution via evaporation or moisture exchange.
-
Temperature: Store at 2–8°C . Long-term storage at -20°C is acceptable but ensure the container is brought to room temperature before opening to prevent water condensation (which catalyzes hydrolysis).
-
Light Sensitivity: Protect from direct light to prevent slow photochemical degradation.
QC: Self-Validating Purity Check
Before committing the expensive isotope to a complex experiment, validate the labeling pattern using
-
The Test: Run a standard
H-NMR in CDCl . -
The Signal: Look at the terminal methyl group (usually
~2.2 ppm). -
The Validation: In unlabeled EAA, this is a singlet. In 3,4-
C EAA, this methyl proton signal will be split into a doublet (or doublet of doublets) due to the strong coupling (approx. 127 Hz) with the directly attached C, and potentially long-range coupling to the carbonyl C. -
If you see a clean singlet at 2.2 ppm, your material is unlabeled or degraded.
References
-
NIH/National Library of Medicine. (2021). In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation. Describes the "double-tracer" method using [3,4-13C2]acetoacetate precursors. [Link]
-
Organic Syntheses. (1926).[12] Ethyl Acetoacetate Preparation (General Protocol). Foundational chemistry for the synthesis and handling of acetoacetate esters. [Link]
-
MDPI - Metabolites. (2020). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome. General methodology for interpreting M+2 isotopologues in TCA cycle tracing. [Link][12]
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- 3. 89186-80-1|Ethyl acetoacetate-3,4-13C2|BLD Pharm [bldpharm.com]
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- 5. isotope.com [isotope.com]
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- 7. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
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